![molecular formula C15H20NO4- B1588687 (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid CAS No. 90731-57-0](/img/structure/B1588687.png)
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid
Overview
Description
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid, also known as TBAPB, is a synthetic organic compound that is used in a variety of scientific research applications. TBAPB is a chiral, crystalline solid that has a high melting point and is resistant to hydrolysis. TBAPB is used in the synthesis of various compounds, as well as for the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Tertiary Butyl Esters
Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Synthesis of N-Nitrosamines
The tert-butoxycarbonyl (Boc) group in this compound is stable under conditions used for the synthesis of various N-nitroso compounds from secondary amines . This synthesis uses tert-butyl nitrite (TBN) under solvent-free conditions, offering broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Mechanism of Action
Target of Action
It is known that this compound is used in synthetic organic chemistry , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
The mode of action of “N-BOC-ERYTHRO-L-BETA-METHYLPHENYLALANINE” is largely dependent on the specific reactions it is involved in. The compound is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This suggests that its mode of action involves the transfer of this functional group to other molecules, thereby altering their chemical properties.
Biochemical Pathways
The biochemical pathways affected by “N-BOC-ERYTHRO-L-BETA-METHYLPHENYLALANINE” are likely to be diverse, given its use in synthetic organic chemistry . The introduction of the tert-butoxycarbonyl group into other molecules can influence a variety of biochemical pathways, depending on the nature of the target molecules.
Pharmacokinetics
Given its use in synthetic organic chemistry , it is likely that these properties would be significantly influenced by the specific context in which the compound is used.
Result of Action
The introduction of the tert-butoxycarbonyl group into other molecules can alter their chemical properties , which could potentially lead to a variety of molecular and cellular effects depending on the nature of the target molecules.
Action Environment
The action, efficacy, and stability of “N-BOC-ERYTHRO-L-BETA-METHYLPHENYLALANINE” can be influenced by a variety of environmental factors. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C . This suggests that factors such as temperature and humidity could potentially influence its stability and efficacy.
properties
IUPAC Name |
(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid | |
CAS RN |
90731-57-0 | |
Record name | (βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90731-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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